
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMMPA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide binds to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing. The binding of this compound to the GABA-A receptor is selective, as it does not bind to other receptors, such as the GABA-B receptor.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to enhance the effects of other drugs that act on the GABA-A receptor, such as benzodiazepines and barbiturates. In addition, this compound has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a selective and potent modulator of the GABA-A receptor, which makes it useful in studies investigating the role of this receptor in various physiological and pathophysiological conditions. This compound is also relatively easy to synthesize, and its effects can be easily measured using electrophysiological and behavioral assays.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. In addition, this compound has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of this compound that have improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Finally, there is also potential for the use of this compound in the development of new drugs for the treatment of these disorders.
合成法
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylphenyl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid methyl ester in the presence of a base. The yield of this compound using these methods ranges from 60% to 80%.
科学的研究の応用
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been found to have anxiolytic and anticonvulsant effects in animal models. In addition, this compound has been used in studies investigating the role of the GABA-A receptor in alcohol addiction and withdrawal.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(9(2)6-8)14-13(17)12-7-10(3)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPOASPORIUJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

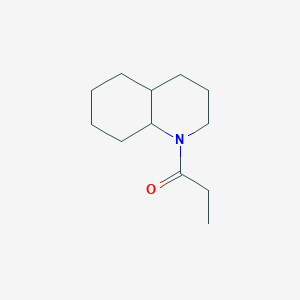
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
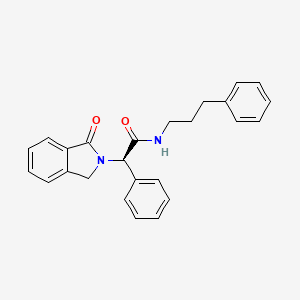
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
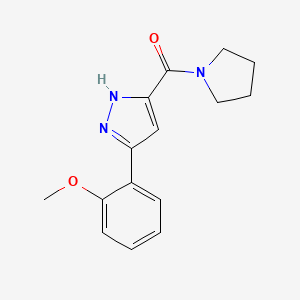

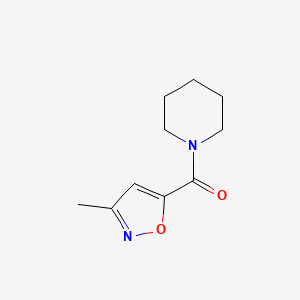
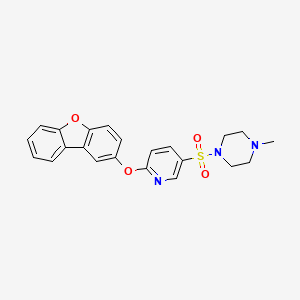
![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
